molecular formula C12H9ClN4 B11868984 N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine CAS No. 1041614-20-3

N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B11868984
CAS No.: 1041614-20-3
M. Wt: 244.68 g/mol
InChI Key: AZKRKWMJSCDPGH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrazolo[4,3-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzylamine with 3-aminopyrazole in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[4,3-b]pyridine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine
  • N-(2-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine
  • N-(3-bromophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine

Uniqueness

N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The position of the chlorine atom can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

1041614-20-3

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

N-(3-chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C12H9ClN4/c13-8-3-1-4-9(7-8)15-12-11-10(16-17-12)5-2-6-14-11/h1-7H,(H2,15,16,17)

InChI Key

AZKRKWMJSCDPGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NNC3=C2N=CC=C3

Origin of Product

United States

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